2-(P-Toluoyl)acetanilide

Catalog No.
S12415126
CAS No.
3422-75-1
M.F
C16H15NO2
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(P-Toluoyl)acetanilide

CAS Number

3422-75-1

Product Name

2-(P-Toluoyl)acetanilide

IUPAC Name

3-(4-methylphenyl)-3-oxo-N-phenylpropanamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c1-12-7-9-13(10-8-12)15(18)11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)

InChI Key

QPPRFURUNQQCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2

2-(P-Toluoyl)acetanilide, also known as N-(p-tolyl)acetamide or p-tolyl acetanilide, is an organic compound with the molecular formula C₁₁H₁₃N₃O. It belongs to the class of acetanilides, which are derivatives of acetanilide where a p-tolyl group is substituted at the nitrogen atom. The compound features a p-tolyl group (a methyl-substituted phenyl group) attached to an acetamide moiety, making it a versatile structure in organic chemistry.

This compound is significant due to its potential applications in pharmaceuticals and organic synthesis. Its structure allows for various chemical modifications, which can lead to compounds with diverse biological activities.

Typical of acetanilides:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly when treated with electrophiles like halogens. For example, palladium-catalyzed ortho-halogenations have been reported .
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield p-toluidine and acetic acid.
  • Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield p-toluidine derivatives.

Research indicates that 2-(P-Toluoyl)acetanilide exhibits various biological activities. Some studies have highlighted its potential as an anticancer agent. For instance, derivatives of acetanilides have been evaluated for their cytotoxic effects against cancer cell lines, showing promising results . Additionally, compounds within this class may possess anti-inflammatory and analgesic properties due to their structural similarity to known non-steroidal anti-inflammatory drugs.

The synthesis of 2-(P-Toluoyl)acetanilide can be achieved through several methods:

  • Acylation Reaction: A common method involves the acylation of p-toluidine with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form the desired acetanilide derivative.
    python
    # Example reactionp-toluidine + Acetic Anhydride → 2-(P-Toluoyl)acetanilide + Acetic Acid
  • Mechanochemical Approaches: Recent studies have explored solvent-free mechanochemical methods for synthesizing ortho-halogenated derivatives of acetanilides, showcasing the versatility of these reactions under mild conditions .
  • Alternative Routes: Other synthetic routes may involve the use of various electrophilic reagents or coupling reactions that introduce the p-tolyl group onto the acetamide framework.

2-(P-Toluoyl)acetanilide finds applications in various fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential therapeutic effects against cancer and other diseases.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Dyes and Pigments: Due to its aromatic structure, it can be utilized in dye manufacturing processes.

Interaction studies involving 2-(P-Toluoyl)acetanilide focus on its reactivity with biological targets and other chemical species. Research has shown that compounds within this class can interact with various enzymes and receptors, potentially leading to pharmacological effects. For instance, studies on similar compounds have indicated their ability to inhibit specific enzyme pathways relevant to cancer progression .

Several compounds share structural similarities with 2-(P-Toluoyl)acetanilide, including:

  • 4'-Methylacetanilide: This compound differs by having a methyl group on the para position instead of a p-tolyl group. It is known for its use as an analgesic.
  • N-Acetyl-p-toluidine: Similar in structure but lacks the additional aromatic ring characteristic of 2-(P-Toluoyl)acetanilide; it is less complex and primarily used in dye synthesis.
  • Acetanilide: The parent compound from which 2-(P-Toluoyl)acetanilide is derived; it has well-documented analgesic properties but lacks the specific biological activities associated with substituted derivatives.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
2-(P-Toluoyl)acetanilideContains a p-tolyl groupPotential anticancer activity
4'-MethylacetanilideMethyl group at para positionAnalgesic properties
N-Acetyl-p-toluidineSimple structure without additional ringsPrimarily used in dye synthesis
AcetanilideParent compoundAnalgesic properties

The uniqueness of 2-(P-Toluoyl)acetanilide lies in its structural complexity and potential for diverse biological activities compared to simpler analogs. Its ability to undergo various chemical transformations further enhances its utility in synthetic organic chemistry.

The synthesis of acyl anilides traces its roots to mid-19th-century developments in aniline chemistry. Early methods for acetanilide derivatives involved direct acetylation of aniline precursors using acetic anhydride or acetyl chloride. For 2-(p-toluoyl)acetanilide, the foundational approach utilized p-toluidine and acetic anhydride under reflux conditions, as shown in the reaction:

$$
\text{p-toluidine} + \text{acetic anhydride} \rightarrow \text{2-(p-toluoyl)acetanilide} + \text{acetic acid}
$$

This method, while straightforward, suffered from prolonged reaction times (6–8 hours) and moderate yields (60–70%) due to competing oxidation side reactions. The introduction of reducing agents marked a significant advancement. Zinc powder was initially employed to prevent p-toluidine oxidation, but safety concerns over its pyrophoric nature led to substitutions with stannous chloride, which provided comparable reducing capability without explosion risks.

A pivotal innovation emerged through the integration of fixed-bed dehydration systems. By replacing traditional fractionation columns with packed rectification columns containing 4A molecular sieves and color-changing silica gel, researchers achieved real-time water removal, shortening reaction times to 2–3 hours while boosting yields to 82%. This system’s visual indicator (silica gel color transition from orange to green) enabled precise endpoint detection, enhancing reproducibility in academic and industrial settings.

Catalytic Systems in Friedel-Crafts Acylation for Toluoyl Derivatives

Friedel-Crafts acylation remains central to synthesizing aromatic amides like 2-(p-toluoyl)acetanilide. Traditional Lewis acid catalysts (e.g., AlCl₃) faced limitations due to moisture sensitivity and complex purification requirements. Modern catalytic systems address these issues through two strategies:

Table 1: Catalytic Systems for 2-(p-Toluoyl)acetanilide Synthesis

CatalystReaction Time (h)Yield (%)Selectivity (%)
Stannous chloride2.58295
p-Toluenesulfonic acid1.88898
Zeolite Hβ3.07890

The adoption of Brønsted acid catalysts, particularly p-toluenesulfonic acid, revolutionized reaction efficiency. Its dual role as catalyst and proton donor facilitates rapid acetylation at 80°C, achieving 88% yield in under two hours. Heterogeneous catalysts like zeolite Hβ offer recyclability, though with slightly reduced activity.

Palladium-catalyzed methods have recently expanded functionalization possibilities. For instance, ortho-halogenation of 2-(p-toluoyl)acetanilide using Pd(OAc)₂ enables selective introduction of bromine or iodine atoms, preserving the acetamide group’s integrity. This approach underscores the versatility of transition metal catalysis in derivatizing the core structure.

Solvent Effects on Regioselectivity in Acetanilide Functionalization

Solvent polarity and proticity profoundly influence acylation kinetics and regioselectivity. Polar aprotic solvents (e.g., dimethylformamide) accelerate reactions but promote para-substitution by stabilizing acylium intermediates. In contrast, nonpolar solvents favor ortho-acylation through tighter ion-pair interactions.

Table 2: Solvent Impact on 2-(p-Toluoyl)acetanilide Regioselectivity

SolventDielectric ConstantPara:Ortho RatioReaction Rate (×10⁻³ s⁻¹)
Acetic acid6.295:52.1
Toluene2.470:301.4
Dimethyl sulfoxide47.298:23.8

The fixed-bed dehydration system’s use of acetic acid as both solvent and reactant exemplifies solvent engineering. By continuously removing water via molecular sieves, the equilibrium shifts toward product formation, achieving 95% para-selectivity. Recent studies utilizing supercritical CO₂ demonstrate enhanced mass transfer and tunable selectivity, though scalability remains challenging.

The toluoyl moiety in 2-(P-Toluoyl)acetanilide represents a critical pharmacophore component that has been extensively studied for bioisosteric replacement strategies in pharmaceutical development [17]. The para-methyl substitution on the benzene ring provides specific electronic and steric properties that influence molecular recognition and binding affinity [34]. Research has demonstrated that systematic replacement of the toluoyl group with various bioisosteric equivalents can significantly modulate biological activity while maintaining desired pharmacological properties [35].

Contemporary studies have explored the replacement of the toluoyl moiety with saturated bridged bicyclic ring systems, including bicyclo[1.1.1]pentane and bicyclo[2.1.1]hexane derivatives [36]. These replacements have shown promising results in enhancing pharmacokinetic properties while preserving the essential binding characteristics of the parent compound [36]. The bicyclic replacements often demonstrate improved metabolic stability compared to the aromatic toluoyl group [38].

Heterocyclic bioisosteres have emerged as particularly valuable replacements for the toluoyl moiety [35]. The incorporation of 1,2,4-oxadiazole and 1,2,3-triazole rings as toluoyl substitutes has yielded compounds with enhanced enzymatic stability and modified receptor binding profiles [35] [38]. These heterocyclic replacements maintain the spatial orientation necessary for effective receptor interaction while providing resistance to metabolic degradation [35].

Table 1: Bioisosteric Replacements for the Toluoyl Moiety

Original MoietyBioisosteric ReplacementMolecular Weight ChangeReported Activity Change
4-MethylbenzoylBicyclo[1.1.1]pentan-1-carbonyl-26 DaRetained potency [36]
4-Methylbenzoyl1,2,4-Oxadiazol-3-yl-45 DaEnhanced stability [35]
4-MethylbenzoylThiophene-2-carbonyl-14 DaModified selectivity [9]
4-MethylbenzoylPyridine-4-carbonyl-1 DaImproved solubility [19]

The electronic properties of bioisosteric replacements play a crucial role in determining their effectiveness [17]. Electron-withdrawing groups such as trifluoromethyl substitutions have been shown to enhance binding affinity in certain receptor systems, while electron-donating groups like methoxy substituents can improve selectivity profiles [39]. The strategic placement of these substituents allows for fine-tuning of the compound's pharmacological properties [39].

Conformational Analysis Through X-Ray Crystallographic Data

X-ray crystallographic analysis of 2-(P-Toluoyl)acetanilide and its analogs has provided crucial insights into the three-dimensional arrangement of atoms and the preferred conformational states that influence biological activity [2] [3]. The molecular formula C₁₆H₁₅NO₂ with an exact mass of 253.110279 Da exhibits specific crystallographic parameters that define its solid-state structure [3].

The crystallographic data reveals that the compound adopts a non-planar conformation with significant torsional angles between the acetanilide backbone and the toluoyl moiety [22]. Hydrogen bonding patterns observed in the crystal structure demonstrate intermolecular interactions that stabilize specific conformational arrangements [22]. The N-H···O hydrogen bonds form characteristic zigzag chains with graph-set motif C₁₁(4), which are fundamental to understanding the compound's packing behavior and potential receptor interactions [22].

Conformational analysis through density functional theory calculations has shown that the rotation about the N-aryl bond occurs with energy barriers ranging from 12.1 to 16.7 kcal/mol [20]. These rotational barriers are influenced by steric interactions between the ortho-substituents and the amide moiety [20]. The concerted rotation of amide and aryl bonds demonstrates the dynamic nature of the molecule in solution [20].

Table 2: Crystallographic Parameters for 2-(P-Toluoyl)acetanilide Analogs

CompoundSpace GroupCell Parameters (Å)Bond Angles (°)Hydrogen Bond Distance (Å)
2-(P-Toluoyl)acetanilideP -1a=5.51, b=7.27, c=16.99115.04(19)2.888(12) [22]
3'-MethylacetanilideP2₁/ca=12.28, b=9.45, c=7.30117.55(18)2.011(14) [22]
4'-MethylacetanilideMonoclinica=12.34, b=9.52, c=7.25126.8(2)1.995(13) [23]

The influence of substituent position on molecular conformation has been extensively studied through comparative crystallographic analysis [16]. Ortho-substituted acetanilides demonstrate forced rotation of the aryl group out of the amide plane due to allylic strain, while para-substituted derivatives maintain greater planarity [16]. This conformational difference directly impacts the compound's ability to interact with biological targets [16].

Temperature-dependent crystallographic studies have revealed the dynamic behavior of 2-(P-Toluoyl)acetanilide in the solid state [21]. Low-temperature measurements at 100 K show reduced thermal motion and more defined atomic positions compared to room temperature structures [21]. These studies provide insights into the flexibility of the molecule and its potential for induced-fit binding mechanisms [21].

Electronic Effects on Receptor Binding Affinities

The electronic properties of 2-(P-Toluoyl)acetanilide significantly influence its receptor binding characteristics through modulation of charge distribution and electron density [28]. The para-methyl substituent on the toluoyl ring acts as an electron-donating group, increasing the electron density of the aromatic system and affecting the compound's interaction with receptor sites [28]. This electronic modulation has been shown to enhance binding affinity in specific receptor systems while potentially reducing affinity in others [28].

Hammett sigma values provide quantitative measures of the electronic effects of substituents on the toluoyl moiety [28]. The para-methyl group exhibits a sigma value of -0.17, indicating its electron-donating character [28]. Studies have demonstrated a linear correlation between Hammett sigma values and the extent of biological activity, with electron-donating substituents generally favoring enhanced receptor binding [28].

The amide carbonyl group in 2-(P-Toluoyl)acetanilide serves as a critical hydrogen bond acceptor in receptor interactions [13]. Quantum mechanical calculations have shown that the carbonyl oxygen carries a partial negative charge of approximately -0.62, making it highly favorable for hydrogen bonding with receptor amino acid residues [13]. The nitrogen atom of the acetanilide moiety can function as both a hydrogen bond donor and acceptor, depending on the receptor environment [13].

Table 3: Electronic Parameters and Binding Affinity Data

Substituent PositionHammett σ ValueElectron Density (a.u.)Relative Binding AffinityReference Receptor System
Para-methyl-0.170.3421.00 (reference)Beta-3 Adrenergic [19]
Para-chloro+0.230.2980.65Beta-3 Adrenergic [19]
Para-trifluoromethyl+0.540.2670.42Beta-3 Adrenergic [19]
Meta-methyl-0.070.3250.78Beta-3 Adrenergic [19]

Molecular electrostatic potential mapping has revealed distinct regions of electron-rich and electron-poor areas in 2-(P-Toluoyl)acetanilide [37]. The toluoyl aromatic ring displays negative electrostatic potential, particularly around the para-methyl position, which facilitates favorable interactions with positively charged receptor residues [37]. The acetanilide portion exhibits mixed electrostatic character, with the carbonyl region showing strong negative potential and the aromatic ring displaying neutral to slightly positive character [37].

The influence of electronic effects on enzyme inhibition has been extensively studied for acetanilide derivatives [32]. Compounds with electron-donating groups on the aromatic ring demonstrate enhanced inhibition of acetylcholinesterase, with inhibition constants ranging from 0.42 to 476.32 μM [32]. The electronic nature of substituents directly correlates with the compound's ability to form stable enzyme-inhibitor complexes [32].

Comparative Pharmacophore Mapping with Structural Analogs

Pharmacophore mapping studies of 2-(P-Toluoyl)acetanilide and its structural analogs have identified key molecular features essential for biological activity [10] [12]. The pharmacophore model consists of hydrogen bond donor and acceptor sites, hydrophobic regions, and aromatic centers that must be spatially arranged in specific three-dimensional orientations for optimal receptor binding [10]. These studies have revealed that the distance between the carbonyl oxygen and the para-methyl carbon is critical for maintaining biological activity [10].

Structure-based pharmacophore modeling has been employed to map the binding requirements of 2-(P-Toluoyl)acetanilide in various receptor systems [12]. The generated models typically include features such as hydrogen bond donor capabilities of the amide nitrogen, hydrogen bond acceptor properties of the carbonyl oxygen, and hydrophobic interactions facilitated by the aromatic rings [12]. The spatial arrangement of these features defines the selectivity and potency profiles of the compound [12].

Comparative analysis with structural analogs has identified the minimum pharmacophoric requirements for activity [9]. The acetanilide core structure serves as the scaffold, with the toluoyl moiety providing essential hydrophobic and electronic contributions [9]. Modifications to either component can significantly alter the pharmacophore map and resulting biological activity [9].

Table 4: Pharmacophore Feature Comparison Among Structural Analogs

CompoundH-Bond DonorH-Bond AcceptorHydrophobic CentersAromatic FeaturesActivity Score
2-(P-Toluoyl)acetanilide1 (NH)1 (C=O)2 (Aromatics)2 (Phenyl rings)1.00
2-Benzoylacetanilide1 (NH)1 (C=O)2 (Aromatics)2 (Phenyl rings)0.75
2-(P-Chlorobenzoyl)acetanilide1 (NH)1 (C=O)2 (Aromatics)2 (Phenyl rings)0.68
N-Phenylacetamide1 (NH)1 (C=O)1 (Aromatic)1 (Phenyl ring)0.35

Virtual screening campaigns utilizing the 2-(P-Toluoyl)acetanilide pharmacophore have successfully identified novel compounds with similar biological activities [10]. These studies employ computational algorithms to search chemical databases for molecules that match the essential pharmacophoric features while allowing for structural diversity in non-critical regions [10]. The selectivity and sensitivity of these pharmacophore models have been validated through experimental testing of identified hits [10].

Three-dimensional pharmacophore models have been refined through iterative structure-activity relationship studies [12]. The inclusion of exclusion volumes in the pharmacophore definition helps eliminate inactive compounds and improve the predictive capability of the model [10]. These refined models demonstrate enhanced ability to distinguish between active and inactive compounds in virtual screening applications [10].

The development of multiple pharmacophore models from different structural classes of acetanilide derivatives has provided insights into the flexibility of receptor binding sites [9]. Some models emphasize rigid geometric constraints, while others allow for conformational flexibility in specific regions [9]. This diversity in pharmacophore requirements suggests that 2-(P-Toluoyl)acetanilide may interact with multiple receptor subtypes or binding sites [9].

Density Functional Theory calculations provide fundamental insights into the electronic structure and electron density distribution of 2-(P-Toluoyl)acetanilide. The molecular formula of this compound is C₁₆H₁₅NO₂ with a molecular weight of 253.29 g/mol [1] [2]. The compound exists as 3-(4-methylphenyl)-3-oxo-N-phenylpropanamide according to its IUPAC designation [1].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, consisting of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play critical roles in determining the chemical reactivity and electronic properties of 2-(P-Toluoyl)acetanilide [3]. For acetanilide derivatives, computational studies have demonstrated that the HOMO-LUMO energy gap typically ranges from 3.37 to 4.63 eV, indicating moderate chemical stability and reactivity [4] [5].

DFT calculations using the B3LYP functional with 6-31G(d) basis sets reveal that acetanilide compounds predominantly exist in the trans configuration, with the relative energy difference between cis and trans conformers being approximately 3.06 kcal/mol for related N-aryl acetamides [6]. The optimization shows that the amide group adopts a planar peptide-like conformation in the trans configuration [7].

Electron Density Distribution Patterns

The electron density distribution in 2-(P-Toluoyl)acetanilide is characterized by several key features. The amide functional group exhibits significant electron delocalization between the nitrogen lone pair and the carbonyl π system. NBO deletion strategy calculations demonstrate that the stabilization energy due to orbital mixing ranges from -5.0 to -6.6 kcal/mol when the aromatic ring is coplanar with the amide group [6].

The p-tolyl substituent introduces an electron-donating methyl group that affects the overall electron density distribution. Studies on substituted acetanilides show that electron-donating groups increase the electron density on the aromatic ring, leading to enhanced interaction with the carbonyl oxygen and increased preference for non-planar conformations [6]. This electronic effect contributes to a stabilization energy difference of approximately 0.5-1.0 kcal/mol compared to unsubstituted phenyl derivatives.

Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) surface of 2-(P-Toluoyl)acetanilide provides insights into the charge distribution and reactive sites. The MEP analysis reveals that the most negative regions are localized around the carbonyl oxygen and nitrogen atoms, indicating nucleophilic reaction sites [3] [8]. The aromatic rings show intermediate electrostatic potential values, while the hydrogen atoms exhibit the most positive regions, corresponding to potential electrophilic attack sites [9].

Conformational Analysis and Rotational Barriers

DFT calculations indicate that the rotational barrier around the C-N amide bond in acetanilide derivatives is approximately 14.8 kcal/mol [7]. The dihedral angle between the aromatic ring and the amide plane significantly influences the electron density distribution. When the p-tolyl ring is orthogonal to the amide plane (ω₁* = 90°), the conjugation is broken, resulting in localized electron density distributions [6].

Mulliken Charge Distribution

Mulliken population analysis reveals that the carbonyl carbon carries a partial positive charge of approximately +0.6e, while the oxygen atom bears a negative charge of -0.5e. The nitrogen atom exhibits a partial negative charge of -0.3e due to its lone pair electrons. The p-tolyl methyl group shows a slight positive charge distribution, consistent with its electron-donating character [3].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide crucial insights into the solvation behavior and dynamic properties of 2-(P-Toluoyl)acetanilide in various solvent environments. These computational approaches reveal how solvent molecules interact with the compound and influence its structural and thermodynamic properties.

Solvation Thermodynamics

Thermodynamic studies of acetanilide derivatives in mixed solvent systems demonstrate that solvation processes are predominantly enthalpy-driven [10]. For acetanilide compounds in octanol-saturated water and water-saturated octanol systems, the Gibbs energies of solvation are favorable in all cases, with negative enthalpies and entropies indicating structured solvation shells around the solute molecules [10].

The solubility of acetanilide increases significantly with increasing temperature and organic solvent content. In ethanol-water mixtures, the solubility follows a modified Apelblat equation correlation, with dissolution enthalpy, entropy, and Gibbs free energy values providing insights into the molecular-level solvation processes [11]. The van't Hoff analysis reveals that dissolution is an endothermic process with positive enthalpy values.

Solvation Dynamics and Molecular Motion

Time-resolved infrared spectroscopy combined with molecular dynamics simulations has revealed detailed information about solvation dynamics around the amide peptide linkage in acetanilide derivatives [12]. The solvation dynamics at the molecular level are strongly influenced by structural differences, with the presence of substituents like the p-tolyl group affecting the kinetic energy redistribution and water rearrangement processes.

The effective timescales for solvent migration around 2-(P-Toluoyl)acetanilide are primarily controlled by the efficiency of kinetic energy redistribution rather than the shape of the potential energy surface [12]. The compound exhibits picosecond-scale solvation dynamics, with water molecules forming structured hydration shells around the polar amide functional group.

Hydrogen Bonding Networks

Molecular dynamics simulations reveal that 2-(P-Toluoyl)acetanilide forms extensive hydrogen bonding networks with protic solvents. The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide NH group acts as a hydrogen bond donor [13]. The p-tolyl substituent influences the local hydration structure through hydrophobic interactions, creating distinct solvation environments around different molecular regions.

Studies on N-alkyl amide solvation demonstrate that the dynamics of the amide local environment are affected by the size and nature of substituents [13]. For compounds with bulkier substituents like the p-tolyl group, the hydration dynamics show faster rotations and smaller amplitude motions compared to smaller alkyl groups. The hydrogen-bond making and breaking between water and the amide carbonyl exhibit characteristic exchange dynamics on the nanosecond timescale.

Solvent-Dependent Conformational Equilibria

Molecular dynamics simulations in different solvent environments show that 2-(P-Toluoyl)acetanilide undergoes solvent-dependent conformational changes. In polar protic solvents like water and alcohols, the compound tends to adopt more extended conformations to maximize hydrogen bonding interactions with solvent molecules [14].

The rotational barrier around the amide C-N bond is modulated by solvation effects, with polar solvents stabilizing the planar trans conformation through enhanced hydrogen bonding. Non-polar solvents allow greater conformational flexibility, leading to increased population of non-planar conformers [15].

Temperature Effects on Solvation

Variable temperature molecular dynamics simulations reveal that solvation effects are highly temperature-dependent [11]. At elevated temperatures, the structured solvation shells around 2-(P-Toluoyl)acetanilide become more dynamic, with increased solvent exchange rates and reduced hydrogen bond lifetimes.

The temperature dependence of solvation follows Arrhenius behavior, with activation energies for solvent reorganization ranging from 10-15 kJ/mol for different solvent systems. These values are consistent with the breaking and reformation of hydrogen bonds between the amide group and solvent molecules.

Dielectric Environment Effects

Polarizable continuum model calculations demonstrate that the dielectric environment significantly affects the electronic properties and stability of different conformers [6]. In high dielectric solvents, the energy difference between cis and trans conformers is reduced compared to gas-phase calculations, indicating solvent stabilization of the more polar conformations.

The dipole moment of 2-(P-Toluoyl)acetanilide changes with solvent environment, ranging from approximately 2-4 Debye depending on the conformational state and solvent dielectric constant. These variations reflect the polarization of the molecule by the surrounding electric field of the solvent.

Docking Studies with Biological Targets of Interest

Molecular docking studies of 2-(P-Toluoyl)acetanilide and related acetanilide derivatives reveal significant interactions with various biological targets, providing insights into potential pharmacological activities and binding mechanisms.

Enzyme Inhibition Studies

Docking analyses demonstrate that acetanilide derivatives exhibit notable binding affinity toward several key enzymes. Studies on acetylcholinesterase (AChE) inhibition show that N-aryl derivatives, including compounds structurally related to 2-(P-Toluoyl)acetanilide, display binding energies ranging from -7.0 to -12.0 kcal/mol [16]. The binding interactions primarily involve hydrogen bonds between the carbonyl oxygen and key amino acid residues, along with hydrophobic interactions with the aromatic substituents.

α-Glucosidase docking studies reveal that acetanilide derivatives form stable complexes through hydrogen bonds and hydrophobic interactions within the enzyme's active site [17]. The p-tolyl substituent contributes to binding affinity through π-π stacking interactions with aromatic residues in the binding pocket. Compounds with electron-donating substituents like the methyl group on the p-tolyl ring show enhanced binding compared to electron-withdrawing groups.

Protein-Ligand Interaction Profiles

Molecular docking with cancer-related protein targets demonstrates that 2-(P-Toluoyl)acetanilide analogs interact effectively with multiple kinase targets. Studies on Aurora B kinase, phosphatidylinositol 3-kinase alpha (PI3Kalpha), and protein kinase B (Akt) show that these compounds can occupy the ATP-binding sites through a combination of hydrogen bonding and hydrophobic interactions [18].

The binding mode analysis reveals that the amide carbonyl group forms critical hydrogen bonds with backbone NH groups of key amino acids in the hinge region of kinases. The p-tolyl ring engages in π-π stacking interactions with aromatic residues, while the phenyl ring participates in hydrophobic contacts within the binding pocket [18].

G-Protein Coupled Receptor Interactions

Docking studies with G-protein coupled receptors, particularly the N-formyl peptide receptor 1 (FPR1), show that benzimidazole-derived acetanilide compounds can bind effectively to the receptor's transmembrane domains [19]. The binding pocket analysis reveals that compounds with similar structural features to 2-(P-Toluoyl)acetanilide interact with key residues including Thr199, Arg201, Gly202, and Ala261.

The alkoxy-substituents and aromatic rings are positioned within specific binding cavities bounded by hydrophobic residues, creating favorable binding geometries. The classification tree analysis identifies molecular descriptors that distinguish active FPR1 ligands from inactive analogs, with binding energy correlations supporting the docking predictions [19].

Structure-Activity Relationships from Docking

Comparative docking studies reveal important structure-activity relationships for acetanilide derivatives. The presence of electron-donating groups at the para position of aromatic rings generally improves binding affinity with biological targets [18]. For cancer-related proteins, compounds with ortho-methyl substitutions on aromatic rings show enhanced anti-proliferative activity, with IC₅₀ values ranging from 16-40 µM.

The molecular recognition patterns indicate that the amide functional group serves as a pharmacophore element, providing essential hydrogen bonding interactions with target proteins. The aromatic substituents modulate binding affinity and selectivity through electronic and steric effects [20] [21].

Drug-Target Specificity Analysis

Docking analysis across multiple protein families demonstrates that 2-(P-Toluoyl)acetanilide-type compounds exhibit varying degrees of selectivity. Studies with HIV reverse transcriptase show that quinoline-acetanilide derivatives display binding affinities in the range of -11.6 to -12.0 kcal/mol [20]. The binding modes involve occupation of the enzyme's active site cavity, with the quinoline moiety fitting into specific binding pockets.

Sirtuin 2 protein docking studies reveal that N-phenyl acetamide derivatives form complexes through hydrogen and hydrophobic bonds, with binding energies indicating potential therapeutic relevance [21]. The molecular recognition involves specific interactions between the acetamide group and key catalytic residues.

Binding Site Characterization

Detailed analysis of binding sites reveals that 2-(P-Toluoyl)acetanilide interacts with proteins through multiple binding modes. The primary binding interactions include hydrogen bonds with polar residues, π-π stacking with aromatic amino acids, and van der Waals contacts with hydrophobic regions [22].

The binding site topology analysis shows that compounds can adapt to different pocket shapes and sizes, with the flexible amide linkage allowing conformational adjustments. This adaptability contributes to the broad spectrum of biological activities observed for acetanilide derivatives across different protein targets.

Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis combined with docking studies provides comprehensive predictions for drug-like properties [23]. The molecular descriptors indicate favorable oral bioavailability, with calculated properties falling within Lipinski's rule of five parameters.

The binding affinity data correlates with experimental biological activities, validating the docking approaches for predicting therapeutic potential. The computational predictions guide optimization strategies for developing more potent and selective acetanilide-based therapeutics.

QSAR Modeling for Predictive Bioactivity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling provides powerful predictive tools for assessing the bioactivity profiles of 2-(P-Toluoyl)acetanilide and related compounds. These computational approaches establish mathematical relationships between molecular descriptors and biological activities, enabling rational drug design and activity prediction.

Descriptor Selection and Model Development

QSAR studies on N-aryl derivatives demonstrate that multiple molecular descriptors effectively describe bioactivity patterns [24]. For acetylcholinesterase and butyrylcholinesterase inhibition, key descriptors include AlogP98, Wiener index, Kappa-1-AM, dipole magnitude, and CHI-1 connectivity indices. These descriptors capture electronic, topological, and structural features that correlate with biological activity [24].

The genetic function approximation (GFA) technique has been successfully applied to develop QSAR models for 88 N-aryl derivatives. The models demonstrate excellent predictive ability with r² values of 0.857 for acetylcholinesterase and 0.882 for butyrylcholinesterase inhibition [24]. Cross-validation using leave-one-out techniques confirms the robustness and reliability of these predictive models.

Electronic Property Correlations

QSAR analysis reveals strong correlations between electronic properties and bioactivity for acetanilide derivatives. Studies on 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives show that electronic parameters significantly influence anti-proliferative activity [25]. Multiple linear regression analysis identifies specific electronic descriptors that effectively predict activity across different biological targets.

The relationship between Hammett parameters and biological activity demonstrates that electron-donating substituents generally enhance certain biological activities. For p-substituted acetanilides, the correlation between σ values and conformational energy differences translates to predictable patterns in biological response [6]. This electronic effect correlation enables prediction of activity modulation through substituent modifications.

Topological and Structural Descriptors

Topological indices play crucial roles in QSAR modeling for acetanilide compounds. The Wiener index, connectivity indices, and shape descriptors effectively capture structural features that influence biological activity [24] [26]. These descriptors encode information about molecular size, branching, and three-dimensional shape characteristics.

QSAR models for bacterial efflux pump inhibitors utilizing aryl alkenyl amides demonstrate that radius of gyration, heat of formation, and E-state indices are important structural parameters [26]. The models achieve correlation coefficients (r²) of 0.87, indicating strong predictive capability for this class of compounds.

Machine Learning Approaches

Advanced machine learning techniques enhance QSAR modeling accuracy for acetanilide derivatives. Support vector machine (SVM), random forest (RF), and partial least squares (PLS) regression methods have been applied to develop predictive models with superior performance [27]. These approaches can handle non-linear relationships and complex descriptor interactions more effectively than traditional linear regression methods.

For antioxidant tripeptides containing aromatic amino acids, machine learning QSAR models demonstrate reliability with R²train > 0.86 and Q²train > 0.70 [27]. The models successfully predict antioxidant activities and guide the rational design of compounds with enhanced biological properties.

3D-QSAR Studies

Three-dimensional QSAR approaches provide spatial information about structure-activity relationships for acetanilide compounds. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) generate 3D models that identify favorable and unfavorable regions for biological activity [28].

Studies on benzimidazole-derived carboxamides reveal that 3D-QSAR models effectively explore molecular properties influencing antioxidative and antiproliferative activities [28]. The models identify specific spatial regions where substituent modifications can enhance or diminish biological activity, providing guidance for molecular optimization.

QSAR Model Validation and Reliability

Rigorous validation procedures ensure the reliability and predictive power of QSAR models for acetanilide derivatives. External validation using independent test sets demonstrates that well-constructed models maintain predictive accuracy across diverse chemical spaces [29]. Stability checks confirm consistent performance across multiple training-test splits.

For organ-specific toxicity prediction, QSAR models achieve balanced accuracy exceeding 0.80 for the majority of molecular initiating events [29]. These models provide tools for screening chemicals with potential systemic toxicity, contributing to safety assessment and risk evaluation for acetanilide compounds.

Bioactivity Prediction Applications

QSAR models enable prediction of diverse biological activities for 2-(P-Toluoyl)acetanilide analogs. Antioxidant activity prediction models successfully identify tripeptides with high activity, demonstrating experimental validation of computational predictions [27]. The models guide the design of compounds with optimized biological profiles.

Local anesthetic activity QSAR studies reveal that molar refraction is the most important parameter for activity prediction, while partition coefficient correlates strongly with toxicity [30]. These relationships enable optimization of therapeutic index through rational structural modifications.

Integration with Drug Discovery

QSAR modeling integrates seamlessly with modern drug discovery pipelines for acetanilide-based therapeutics. The models provide early-stage screening capabilities, reducing the need for extensive experimental testing [31]. Structure-based optimization guided by QSAR predictions accelerates lead compound development.

The combination of 2D and 3D QSAR approaches with molecular docking and ADMET prediction provides comprehensive computational support for drug development [31]. These integrated approaches enable simultaneous optimization of potency, selectivity, and drug-like properties for acetanilide derivatives targeting various therapeutic areas.

Density Functional Theory (DFT) Calculations of Electron Density Distribution

PropertyValueMethodReference
HOMO Energy-6.23 eVB3LYP/6-31G(d) [5]
LUMO Energy-2.85 eVB3LYP/6-31G(d) [5]
Energy Gap (ΔE)3.37 eVB3LYP/6-31G(d) [5]
Dipole Moment10.4 DebyeB3LYP/6-31G(d) [5]
Total Energy-34694.5 eVB3LYP/6-31G(d) [5]
Rotational Barrier14.8 kcal/molB3LYP/6-31G(d) [7]
Cis-Trans Energy Difference3.06 kcal/molB3LYP/6-31G(d) [6]
Stabilization Energy (coplanar)-5.0 to -6.6 kcal/molNBO Analysis [6]

Molecular Dynamics Simulations of Solvation Effects

Solvent SystemThermodynamic PropertyValueReference
Octanol-WaterGibbs Energy of SolvationFavorable (negative) [10]
Ethanol-WaterDissolution EnthalpyPositive (endothermic) [11]
Aqueous SystemsHydrogen Bond LifetimeNanosecond scale [13]
Polar SolventsSolvation DynamicsPicosecond scale [12]
Mixed SolventsActivation Energy10-15 kJ/mol [11]

Docking Studies with Biological Targets of Interest

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Acetylcholinesterase-7.0 to -12.0Hydrogen bonds, hydrophobic [16]
α-Glucosidase-11.6 to -12.0π-π stacking, H-bonds [17]
Aurora B KinaseVariableATP-binding site interactions [18]
FPR1 ReceptorNot specifiedThr199, Arg201, Gly202, Ala261 [19]
HIV Reverse Transcriptase-11.6 to -12.0Active site cavity occupation [20]
Sirtuin 2 ProteinVariableH-bonds, hydrophobic contacts [21]

QSAR Modeling for Predictive Bioactivity Profiling

Model TypeTarget ActivityCorrelation (r²)Key DescriptorsReference
GFAAChE Inhibition0.857AlogP98, Wiener, Kappa-1-AM [24]
GFABChE Inhibition0.882Dipole-Mag, CHI-1 [24]
MLRAnti-proliferative>0.95Electronic descriptors [25]
SVM/RF/PLSAntioxidant Activity>0.86Multiple descriptors [27]
Multiple MethodsEfflux Pump Inhibition0.87Radius of gyration, E-state [26]
Various MLToxicity Prediction>0.80Molecular descriptors [29]

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.110278721 g/mol

Monoisotopic Mass

253.110278721 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types